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Compound of Interest

Compound Name: 5-phenoxy-n-valeric acid

Cat. No.: B1580695

This technical guide provides an in-depth analysis of the spectral data for 5-phenoxy-n-valeric
acid, a molecule of interest in chemical synthesis and drug development. For researchers,
scientists, and professionals in the field, accurate structural elucidation is paramount. This
document synthesizes predictive analysis with established spectroscopic principles to offer a
robust framework for the characterization of this compound using Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

5-phenoxy-n-valeric acid possesses a key set of functional groups that give rise to a distinct
and interpretable spectroscopic signature: a carboxylic acid, an ether linkage, an aliphatic
chain, and a monosubstituted aromatic ring. Understanding the interplay of these features is
crucial for a full spectral assignment.

Figure 1: Chemical structure of 5-phenoxy-n-valeric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 5-phenoxy-n-valeric acid, both *H and 13C NMR provide complementary and
essential information.

'H NMR Spectroscopy: Analysis and Interpretation
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The proton NMR spectrum of 5-phenoxy-n-valeric acid is expected to show distinct signals for

the aromatic protons, the protons on the aliphatic chain, and the acidic proton of the carboxylic

acid. The chemical shifts are influenced by the electronegativity of the neighboring oxygen

atoms and the aromatic ring.

Predicted *H NMR Spectral Data

Predicted Chemical

Protons . Multiplicity Integration

Shift (6, ppm)
Carboxylic Acid (- )

10.0-12.0 Singlet (broad) 1H
COOH)
Aromatic (ortho, C2"- ]

~6.90 Doublet or Triplet 2H
H, C6"-H)
Aromatic (para, C4"- )

~6.95 Triplet 1H
H)
Aromatic (meta, C3"- )

~7.28 Triplet 2H
H, C5"-H)
Methylene (-O-CH2-) ~4.00 Triplet 2H
Methylene (-CH2- ]

~2.40 Triplet 2H
COOH)
Methylene (-CH2-CHa- )

~1.70- 1.85 Multiplet 4H

CHz2-)

o Expertise & Experience: The broadness of the carboxylic acid proton signal is a result of

hydrogen bonding and chemical exchange. The exact multiplicity of the aromatic protons can

be complex due to second-order coupling effects, but a general downfield shift is expected

due to the deshielding effect of the aromatic ring. The methylene group adjacent to the ether

oxygen is significantly downfield due to the oxygen's electron-withdrawing nature.

13C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled 3C NMR spectrum will show a signal for each unique carbon atom in the

molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical
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environment.

Predicted 13C NMR Spectral Data

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl (-C=0) 175-180

Aromatic (C1") 158 - 160

Aromatic (C3"/C5") 129 - 130

Aromatic (C4") 120 - 122

Aromatic (C2"/C6") 114 -116

Methylene (-O-CH2-) 67 - 69

Methylene (-CH2-COQOH) 33-35

Methylene (-CHz-CH2-O-) 28 -30

Methylene (-CH2-CH2-COOH) 21-23

o Trustworthiness: The assignment of these peaks can be confirmed using techniques like
DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between
CH, CHz, and CHs groups. The quaternary carbon of the carbonyl group will typically have a
lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule
through their characteristic vibrational frequencies.

Characteristic IR Absorption Bands
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Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Aliphatic C-H C-H stretch 2850 - 2960 Medium to Strong
Aromatic C-H C-H stretch 3000 - 3100 Medium
Carboxylic Acid C=0 stretch 1700 - 1725 Strong, Sharp
o Medium (multiple
Aromatic Ring C=C stretch 1450 - 1600
bands)
Ether C-O stretch 1200 - 1250 Strong
Carboxylic Acid C-O stretch 1210 - 1320 Medium

» Authoritative Grounding: The broad O-H stretch of the carboxylic acid is a hallmark feature,

often spanning a wide range due to extensive hydrogen bonding. The strong, sharp carbonyl

(C=0) peak is also highly diagnostic. The presence of both aromatic C-H stretches above

3000 cm~?* and aliphatic C-H stretches below 3000 cm~1* confirms the presence of both

structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further structural confirmation.

Molecular lon and Fragmentation Analysis

The molecular formula of 5-phenoxy-n-valeric acid is C11H140s3, with a molecular weight of

194.23 g/mol . In an electron ionization (El) mass spectrum, the molecular ion peak (M*) would

be expected at m/z = 194.

Key fragmentation pathways include:

o Alpha-cleavage: The bond between the carbonyl carbon and the adjacent carbon can break,

leading to characteristic fragments.
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» McLafferty Rearrangement: A hydrogen atom from the gamma-carbon can be transferred to
the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common

fragmentation for carboxylic acids and esters.

» Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to fragments

corresponding to the phenoxy group and the valeric acid chain.

Phenoxy radical
(m/z = 93)

Valeric acid cation
w» (m/z = 101)
(ﬁ

Dehydration

Decarboxylation Loss of H20
y (miz = 176)

Loss of COOH
(m/z = 149)

Click to download full resolution via product page

Ether cleavage

5-Phenoxy-n-valeric aci
(M+, m/z = 194)

Figure 2: Predicted major fragmentation pathways for 5-phenoxy-n-valeric acid in Mass
Spectrometry.

Predicted Major Fragments

m/z Identity

194 Molecular lon [M]*

176 [M - H20]*

149 [M - COOH]*

107 [CeHsO-CHz]*

94 [CeHsOH]* (Phenol)
77 [CeHs]* (Phenyl cation)
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Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized
protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition

Click to download full resolution via product page

Figure 3: Standard workflow for NMR data acquisition.

FT-IR Spectroscopy Sample Preparation and Acquisition

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended for its simplicity and minimal sample preparation. A small amount of the solid
is placed directly on the ATR crystal.

e Background Spectrum: A background spectrum of the empty ATR crystal is collected to
account for atmospheric and instrumental interferences.

o Sample Spectrum: The sample spectrum is then acquired. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry Sample Preparation and Acquisition

o Sample Introduction: For a pure, solid sample, direct insertion probe (DIP) with electron
ionization (El) is a common method. A small amount of the sample is placed in a capillary
tube at the end of the probe.
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« lonization: The probe is inserted into the high-vacuum source of the mass spectrometer. The
sample is heated, causing it to vaporize and enter the ionization chamber where it is
bombarded with a 70 eV electron beam.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive
characterization of 5-phenoxy-n-valeric acid. Each technique offers unique and
complementary information, allowing for the unambiguous confirmation of its molecular
structure. The data and interpretations presented in this guide serve as a valuable resource for
researchers working with this compound, ensuring confidence in its identity and purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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